molecular formula C17H22N4 B5686728 N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-4-methylpyrimidin-2-amine

N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-4-methylpyrimidin-2-amine

Cat. No. B5686728
M. Wt: 282.4 g/mol
InChI Key: PSJYTTIVILBEDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-4-methylpyrimidin-2-amine, also known as DQP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DQP is a small molecule that has shown promising results in various preclinical studies as a potential therapeutic agent for a range of diseases, including cancer and neurological disorders.

Mechanism of Action

The exact mechanism of action of N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-4-methylpyrimidin-2-amine is not fully understood. However, it has been shown to target multiple signaling pathways involved in cancer cell proliferation and survival, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. In addition, N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-4-methylpyrimidin-2-amine has been shown to modulate the activity of various enzymes and receptors involved in neurological disorders, including acetylcholinesterase and NMDA receptors.
Biochemical and Physiological Effects:
N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-4-methylpyrimidin-2-amine has been shown to have various biochemical and physiological effects in animal models. It has been shown to inhibit the activity of various enzymes and receptors involved in cancer cell proliferation and survival, including PI3K, Akt, mTOR, and ERK. In addition, N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-4-methylpyrimidin-2-amine has been shown to modulate the activity of various enzymes and receptors involved in neurological disorders, including acetylcholinesterase and NMDA receptors. N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-4-methylpyrimidin-2-amine has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-4-methylpyrimidin-2-amine in lab experiments is its small molecular size, which allows it to easily penetrate cell membranes and target intracellular signaling pathways. In addition, N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-4-methylpyrimidin-2-amine has been shown to have low toxicity and high bioavailability, making it a potential candidate for drug development. However, one of the limitations of using N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-4-methylpyrimidin-2-amine in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-4-methylpyrimidin-2-amine. One potential direction is to further investigate its mechanism of action and identify additional signaling pathways that it targets. Another potential direction is to explore its potential use in combination with other therapeutic agents for the treatment of cancer and neurological disorders. Additionally, further studies are needed to determine the optimal dosage and administration of N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-4-methylpyrimidin-2-amine for therapeutic use.

Synthesis Methods

The synthesis of N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-4-methylpyrimidin-2-amine involves a multi-step process that begins with the reaction of 4-methylpyrimidine-2-amine with 3-chloropropylamine hydrochloride to form 4-methyl-N-(3-chloropropyl)pyrimidin-2-amine. This intermediate is then reacted with 3,4-dihydroquinoline in the presence of a palladium catalyst to yield the final product, N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-4-methylpyrimidin-2-amine.

Scientific Research Applications

N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-4-methylpyrimidin-2-amine has been extensively studied for its potential use in drug discovery and development. It has shown promising results as a potential therapeutic agent for a range of diseases, including cancer, Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-4-methylpyrimidin-2-amine has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In addition, N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-4-methylpyrimidin-2-amine has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]-4-methylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4/c1-14-9-11-19-17(20-14)18-10-5-13-21-12-4-7-15-6-2-3-8-16(15)21/h2-3,6,8-9,11H,4-5,7,10,12-13H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJYTTIVILBEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NCCCN2CCCC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-4-methylpyrimidin-2-amine

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